molecular formula C11H8ClNO2S B7943606 Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate

Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate

Cat. No.: B7943606
M. Wt: 253.71 g/mol
InChI Key: YUJUSIJXJHHHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 3-chlorophenyl group at position 2 and a methyl ester at position 4. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered attention in tuberculosis research due to its structural mimicry of thiolactomycin (TLM), a natural antibiotic with a novel mechanism of action targeting the β-ketoacyl-ACP synthase mtFabH in Mycobacterium tuberculosis .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole core. This reaction involves the condensation of α-halocarbonyl compounds with thioureas or thioamides . For Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate, the synthetic pathway requires:

  • N-(3-Chlorophenyl)thiourea as the sulfur and nitrogen source.

  • Methyl 2-bromoacetoacetate as the α-halo ester, providing the esterified carboxyl group.

Reaction Mechanism

  • Nucleophilic Attack : The thiourea’s sulfur attacks the α-carbon of the α-halo ester, displacing the bromide ion.

  • Cyclization : Intramolecular dehydration forms the thiazole ring, positioning the 3-chlorophenyl group at C2 and the methyl ester at C4 .

Optimization Parameters

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF) ensures optimal solubility .

  • Temperature : 60–80°C accelerates cyclization while minimizing side reactions .

  • Catalyst : Triethylamine (TEA) or potassium carbonate neutralizes HBr, driving the reaction forward .

Yield : While explicit yield data for this compound is unavailable, analogous Hantzsch syntheses of 5-acylthiazoles report yields of 65–80% under optimized conditions .

Cyclization of Chloroacetic Ester Derivatives

An alternative route utilizes chloroacetic ester derivatives to introduce the C4 carboxylate group during cyclization . This method avoids post-synthesis esterification, streamlining production.

Synthetic Steps

  • Preparation of 3-Chlorophenylthioamide : React 3-chloroaniline with carbon disulfide in alkaline conditions.

  • Reaction with Methyl Chloroacetoacetate : The thioamide reacts with methyl chloroacetoacetate (Cl-CH₂-CO-COOCH₃) in DMF at 70°C .

Key Advantages

  • Single-Step Process : Combines ring formation and esterification, reducing purification steps.

  • Scalability : Compatible with industrial-scale production due to mild conditions .

Challenges : Competing hydrolysis of the chloroacetyl group necessitates strict moisture control .

Ruthenium-Catalyzed C-O/C-S Cyclization

Adapting methodologies from oxazole synthesis, ruthenium(II) catalysts enable efficient cyclization of propargyl amides into heterocycles . While primarily used for oxazoles, this approach can be modified for thiazoles by substituting sulfur-containing precursors.

Modified Protocol for Thiazoles

  • Substrate Design : Synthesize a propargyl thioamide derivative bearing the 3-chlorophenyl group.

  • Catalytic Cyclization : Employ [Ru(p-cymene)Cl₂]₂ (5 mol%) with AgSbF₆ (20 mol%) in dichloroethane at 100°C .

Outcome : The reaction forms the thiazole ring while retaining the methyl ester moiety. Initial trials with analogous substrates achieved 60–70% yields .

Post-Synthesis Esterification

For precursors containing a carboxylic acid group at C4, esterification with methanol provides the final product.

Procedure

  • Synthesize 2-(3-Chlorophenyl)thiazole-4-carboxylic acid via Hantzsch or cyclization methods.

  • Esterification : Reflux with methanol and sulfuric acid (cat.) for 6–8 hours .

Yield : Esterification typically proceeds quantitatively (>90%) due to the reactivity of the acid group .

Comparative Analysis of Preparation Methods

MethodKey ReagentsConditionsYield (Estimated)AdvantagesLimitations
Hantzsch SynthesisN-(3-Cl-Ph)thiourea, Methyl 2-bromoacetoacetateTHF, 70°C, TEA65–80%Well-established, scalableRequires anhydrous conditions
Chloroacetic Ester3-Cl-Ph thioamide, Methyl chloroacetoacetateDMF, 70°C70–75%Single-step, efficientMoisture-sensitive reagents
Ru-Catalyzed CyclizationPropargyl thioamide, [Ru] catalystDCE, 100°C60–70%Mild conditions, functional toleranceLimited substrate scope
Post-Synthesis Esterification2-(3-Cl-Ph)thiazole-4-COOH, MeOHH₂SO₄, reflux>90%High yieldingRequires acid precursor

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. The Hantzsch method is favored due to:

  • Availability of Reagents : Thioureas and α-halo esters are commercially accessible.

  • Process Control : Automated systems maintain anhydrous conditions and precise temperature control .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures >97% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester group or the thiazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the effectiveness of thiazole derivatives, including methyl 2-(3-chlorophenyl)thiazole-4-carboxylate, against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The compound's structure allows it to inhibit key enzymes involved in the fatty acid synthesis pathway of the bacterium.

Key Findings:

  • Mechanism of Action: this compound acts by inhibiting the enzyme mtFabH, which is crucial for mycolic acid biosynthesis in M. tuberculosis. This inhibition leads to the disruption of bacterial cell wall synthesis and ultimately cell death .
  • Potency: In studies, this compound demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong anti-tubercular activity .

Table 1: Anti-Tubercular Activity Comparison

Compound NameMIC (µg/ml)Target Organism
This compound0.06M. tuberculosis H37Rv
Thiolactomycin (TLM)13M. tuberculosis H37Rv
Isoniazid (INH)0.25M. tuberculosis H37Rv

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines.

Key Findings:

  • Cytotoxic Activity: Compounds containing the thiazole moiety have shown promising results in inhibiting cancer cell proliferation. For instance, thiazole derivatives have been synthesized and evaluated for their activity against different cancer types, revealing significant cytotoxic effects .
  • Structure-Activity Relationship (SAR): Studies suggest that the presence of specific substituents on the thiazole ring enhances anticancer activity. The incorporation of a chlorophenyl group at the appropriate position has been linked to increased efficacy against cancer cells .

Table 2: Anticancer Activity Overview

Compound NameCell Line TestedIC50 (µM)
This compoundHeLaTBD
Thiazole Derivative AMCF-7TBD
Thiazole Derivative BA549TBD

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly targeting fatty acid synthases (FAS). This characteristic is critical for developing new therapeutic agents that can selectively inhibit pathogenic enzymes without affecting human enzymes.

Key Findings:

  • Selectivity: The design of this compound allows for selective inhibition of mtFabH over mammalian FAS enzymes, reducing potential side effects associated with drug treatments .
  • Binding Studies: Molecular docking studies suggest that the compound binds effectively to the active site of mtFabH, forming crucial interactions that enhance its inhibitory capacity .

Table 3: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µg/ml)
This compoundmtFabH0.95
ThiolactomycinmtFabHTBD

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Key Structural Features :

  • Thiazole ring : Provides a rigid scaffold for intermolecular interactions.
  • 3-Chlorophenyl group : Enhances lipophilicity and influences binding to hydrophobic enzyme pockets.
  • Methyl ester : Improves solubility and serves as a synthetic handle for further derivatization.

Synthesis : The compound is synthesized via a multi-step procedure involving bromoacetylation of a precursor thiazole intermediate in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) and acetyl chloride .

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxylate Derivatives

Compound Name Substituents (Position 2) Biological Activity (MIC/IC₅₀) Key Properties Reference
Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate 3-Chlorophenyl IC₅₀ = 0.95 µg/ml (mtFabH) Targets mtFabH enzyme
Methyl 2-amino-5-benzylthiazole-4-carboxylate Amino, 5-Benzyl MIC = 0.06 µg/ml (M. tuberculosis) Whole-cell activity, no mtFabH inhibition
4-(4-Bromophenyl)-5-(3-chlorophenyl)triazole-3-thione 4-Bromophenyl, morpholin-4-ylmethyl Yield = 82% High synthetic yield, structural similarity
Methyl 2-(tert-butyl)thiazole-4-carboxylate tert-Butyl N/A Commercial availability
Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate Hydroxy-dimethoxybenzamido Similarity = 0.54 Lower structural similarity, altered solubility

Substituent Analysis :

  • Aryl vs. Aliphatic Groups : The 3-chlorophenyl group enhances binding to mtFabH’s hydrophobic active site compared to aliphatic substituents (e.g., tert-butyl in ). However, bulkier groups like morpholin-4-ylmethyl () may improve solubility but reduce enzyme affinity.
  • Functional Moieties : Bromoacetamido derivatives (e.g., compound 3 in ) exhibit targeted enzyme inhibition but lack whole-cell activity, likely due to poor membrane permeability.

Biological Activity

Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorophenyl group enhances its binding affinity to enzymes and receptors, making it a promising candidate for drug development.

The thiazole moiety in the compound can modulate enzyme activity, particularly those involved in bacterial cell wall synthesis. This interaction is crucial for its antimicrobial properties. Research indicates that derivatives of thiazole can inhibit key enzymes such as the β-ketoacyl synthase enzyme mtFabH, which is targeted by antibiotics like thiolactomycin (TLM) .

Antimicrobial Activity

This compound has been shown to exhibit significant antimicrobial properties. For instance, studies have reported that related thiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml . The compound's ability to inhibit mtFabH suggests a mechanism that could be leveraged for developing new anti-tubercular agents.

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory properties. Compounds containing similar thiazole structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests that this compound may also contribute to reducing inflammation in various pathological conditions.

Anticancer Potential

Thiazole derivatives are recognized for their anticancer activities. Some studies have highlighted that modifications in the thiazole structure can lead to enhanced cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant growth inhibition in various cancer models . The presence of electron-withdrawing groups like chlorine on the phenyl ring has been correlated with increased anticancer efficacy.

Table 1: Biological Activity Summary of this compound

Biological ActivityTarget Organism/PathwayMIC/IC50 ValuesReference
AntimicrobialMycobacterium tuberculosis0.06 µg/ml
Anti-inflammatoryMacrophages (TNF-α Inhibition)IC50 not specified
AnticancerVarious cancer cell linesIC50 < 20 µg/ml

Case Studies and Research Findings

  • Antimycobacterial Activity : A study identified methyl 2-(3-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate as a potent inhibitor of mtFabH with an IC50 of 0.95 µg/ml (2.43 µM), highlighting the potential for developing new anti-tubercular therapies based on this scaffold .
  • Cytotoxicity Studies : In vitro studies have demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole ring can enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the key physical and spectroscopic characterization methods for Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate?

Characterization typically involves a combination of melting point analysis, nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example:

  • Melting Point : The parent acid derivative (2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid) exhibits a melting point of 206–207°C, suggesting similar thermal stability for the methyl ester .
  • NMR/MS : In advanced analogs, 1H^1H NMR (600 MHz) and 13C^{13}C NMR (150 MHz) in CDCl3_3 resolve aromatic protons, ester methyl groups, and coupling patterns. ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 398.90 for a bromo-chloropyridyl analog) .

Methodological Recommendation : Use high-resolution NMR (≥400 MHz) for structural elucidation and ESI-MS for molecular weight confirmation. For crystalline derivatives, X-ray diffraction (e.g., SHELX software ) can resolve stereochemical ambiguities.

Q. What synthetic strategies are effective for preparing this compound and its analogs?

Synthesis often involves cyclocondensation or functionalization of preformed thiazole cores:

  • Thiazole Formation : React α-bromoketones with thioureas or thioamides under basic conditions to form the thiazole ring .
  • Esterification : Carboxylic acid precursors (e.g., 2-(3-chlorophenyl)thiazole-4-carboxylic acid) are methylated using dimethyl sulfate or methyl iodide in the presence of a base .
  • Heterocyclic Coupling : Advanced derivatives incorporate pyrazole or pyridine moieties via Suzuki-Miyaura cross-coupling or nucleophilic substitution, as demonstrated in antitubercular analogs .

Key Consideration : Optimize reaction conditions (e.g., temperature, catalyst) to avoid side reactions, particularly when introducing electron-withdrawing groups like the 3-chlorophenyl substituent.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimycobacterial activity?

SAR strategies include:

  • Substituent Modification : Replace the methyl ester with propargyl or benzyl groups to enhance lipophilicity and membrane permeability. For instance, prop-2-yn-1-yl esters improved bioavailability in pyridylpyrazole-thiazole insecticides .
  • Bioisosteric Replacement : Substitute the 3-chlorophenyl group with other halophenyl or heteroaryl groups (e.g., 4-fluorophenyl) to modulate target binding .
  • Mechanistic Profiling : Test derivatives against dissociated enzyme targets (e.g., mtFabH β-ketoacyl synthase) to decouple whole-cell activity from specific inhibition .

Case Study : Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibited mtFabH (IC50_{50} = 0.95 mg/mL) but lacked whole-cell activity, highlighting the need for balanced pharmacokinetic properties .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) is widely used:

  • Electronic Structure : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, exact-exchange functionals (e.g., B3LYP) improve accuracy in predicting atomization energies and ionization potentials .
  • Docking Studies : Model interactions with biological targets (e.g., M. tuberculosis enzymes) using software like AutoDock. Prioritize derivatives with favorable binding energies to conserved active-site residues .

Validation : Correlate computational results with experimental data (e.g., IC50_{50}, MIC) to refine predictive models.

Q. How can regioselectivity challenges in thiazole functionalization be addressed during derivatization?

Regioselectivity is critical for introducing substituents at the 2- or 5-positions of the thiazole ring:

  • Directed Metalation : Use directing groups (e.g., amides) to control lithiation sites. For example, methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate was synthesized via amide-directed coupling .
  • Cross-Coupling : Employ palladium catalysts for selective C–H arylation. In pyridylpyrazole-thiazole derivatives, Suzuki-Miyaura coupling achieved >95% yield for bromo-substituted intermediates .

Troubleshooting : Monitor reactions with LC-MS to detect regioisomers, and optimize protecting groups (e.g., silyl ethers) to shield reactive positions.

Q. What role does the 3-chlorophenyl substituent play in the biological activity of thiazole-4-carboxylate derivatives?

The 3-chlorophenyl group enhances:

  • Hydrophobic Interactions : Binds to lipophilic enzyme pockets, as seen in mtFabH inhibition .
  • Electron-Withdrawing Effects : Stabilizes the thiazole ring’s electron-deficient core, improving metabolic stability .

Comparative Analysis : Analogs with 4-chlorophenyl or unsubstituted phenyl groups show reduced activity, emphasizing the importance of substitution patterns .

Properties

IUPAC Name

methyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJUSIJXJHHHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.